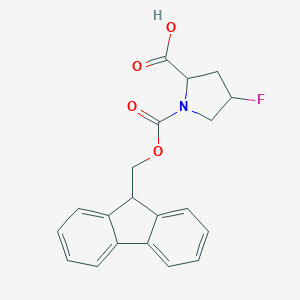

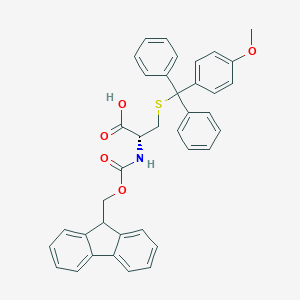

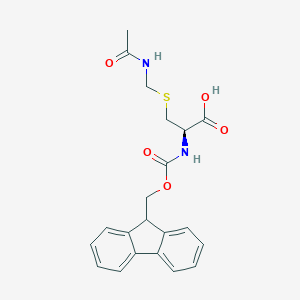

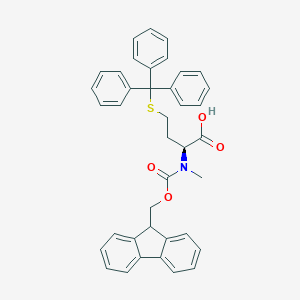

(S)-2-(N-Fmoc-N-methyl-amino)-4-tritylsulfanyl-butyric acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(S)-2-(N-Fmoc-N-methyl-amino)-4-tritylsulfanyl-butyric acid” is a type of N-Fmoc-N-methyl-α-amino acid . These are lipophilic amino acids that are used as building blocks for the preparation of N-methylated peptides . Both nosyl- and Fmoc-protected monomers are accessible, so these compounds can be used in solution as well as in solid phase peptide synthesis .

Synthesis Analysis

The synthesis of N-Fmoc-N-methyl-α-amino acids involves the use of a benzhydryl group to temporarily protect the carboxyl function of N-nosyl-α-amino acids and the subsequent methylation of the N-nosyl-α-amino acid benzhydryl esters with diazomethane . This method is highly efficient as it maintains the chiral integrity of amino acid precursors and does not require chromatographic purification of the methylated products .Molecular Structure Analysis

The molecular structure of N-Fmoc-N-methyl-α-amino acids is based on the formation of 5-oxazolidinone intermediates which are successively reduced with triethylsilane and trifluoroacetic acid to the corresponding N-methylated derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of N-Fmoc-N-methyl-α-amino acids vary. For example, Fmoc-N-Me-Ala-OH has a molecular weight of 325.36g/mole and is soluble in DMSO at 90 mg/mL .科学的研究の応用

Synthesis of Protected Amino Acids

- Intermediate Synthesis for Non-proteinogenic Amino Acids : A strategy was developed for the synthesis of protected methyl esters of 2,3-l-diaminopropanoic acid (l-Dap), utilizing the Fmoc protecting group alongside p-toluensulfonyl (Ts) or tert-butyloxycarbonyl (Boc) moieties. This approach is significant for the synthesis of intermediates from commercial amino acids like Nα-Fmoc-O-tert-butyl-d-serine, indicating the utility of Fmoc-protected amino acids in creating non-proteinogenic amino acid derivatives (Temperini et al., 2020).

Understanding Molecular Interactions

- Supramolecular Features of Fmoc Amino Acids : The study on N-fluorenylmethoxycarbonyl-O-tert-butyl-N-methyltyrosine highlighted the structural and supramolecular features critical for designing hydrogelators, biomaterials, or therapeutics. This work emphasizes the importance of understanding noncovalent interactions and supramolecular synthon patterns in Fmoc amino acids for biomedical research and industry applications (Bojarska et al., 2020).

Development of Novel Materials and Methodologies

- Fabrication of Functional Materials : Fmoc-modified amino acids and short peptides, due to their self-assembly features, are explored for applications in cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties. The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, making them valuable for the development of functional materials (Tao et al., 2016).

将来の方向性

The development of N-Fmoc-N-methyl-α-amino acids has opened up new possibilities for the synthesis of N-methylated peptides. Future research may focus on improving the efficiency of the synthesis process, exploring new applications for these compounds, and investigating their biological activities .

特性

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-tritylsulfanylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H35NO4S/c1-40(38(43)44-27-35-33-23-13-11-21-31(33)32-22-12-14-24-34(32)35)36(37(41)42)25-26-45-39(28-15-5-2-6-16-28,29-17-7-3-8-18-29)30-19-9-4-10-20-30/h2-24,35-36H,25-27H2,1H3,(H,41,42)/t36-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVDJDZSADBCCPL-BHVANESWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CCSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H](CCSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H35NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10478579 |

Source

|

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-methyl(triphenyl)-L-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10478579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

613.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-(N-Fmoc-N-methyl-amino)-4-tritylsulfanyl-butyric acid | |

CAS RN |

526210-71-9 |

Source

|

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-methyl(triphenyl)-L-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10478579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。